![molecular formula C9H6N2O2S2 B038438 5-(2-Thiophene)-2-thiobarbituric acid CAS No. 120244-32-8](/img/structure/B38438.png)
5-(2-Thiophene)-2-thiobarbituric acid
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Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Preparation and Characterization of Derivatives 5-(Isopropylidene)-2-thiobarbituric acid, a derivative of 2-thiobarbituric acid, has been synthesized and extensively characterized through X-ray crystallography, differential scanning calorimetry, thermogravimetry, and infrared spectroscopy. This compound demonstrates significant thermal stability up to 230°C and undergoes decomposition at higher temperatures, indicating its potential application in materials science for the development of thermally stable materials (Golovnev et al., 2014).
Catalytic Applications in Synthesis The use of DABCO-based ionic liquids has been reported as an efficient catalyst for the synthesis of 5-arylidine barbituric and thiobarbituric acids. This method highlights the advantages of high yields, short reaction times, and the utilization of water as a green solvent, emphasizing the role of thiobarbituric acid derivatives in green chemistry and catalysis (Seyyedi et al., 2016).
Antioxidant and Biological Activities Thiobarbituric acid derivatives have been explored for their biological activity, particularly as antioxidants. The action of phenolic compounds on lipid peroxidation indicates that derivatives of thiobarbituric acid could serve as potent antioxidants, offering protective effects against oxidative stress in biological systems (Dinis et al., 1994).
Analytical Methodologies The thiobarbituric acid (TBA) test, utilizing derivatives of thiobarbituric acid, is a cornerstone in measuring lipid oxidation, showcasing the compound's importance in food science and quality control. Modifications and optimizations of this assay have led to more accurate measurements of lipid peroxidation, critical for assessing the oxidative stability of food products (Hoyland & Taylor, 1991).
Bio-organic Catalysis Taurine, a naturally occurring β-amino acid, has been effectively used as a bio-organic catalyst for preparing biologically active barbituric and thiobarbituric acid derivatives. This approach, performed in water, highlights the potential of thiobarbituric acid derivatives in bio-organic synthesis, combining environmental sustainability with chemical efficiency (Daneshvar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S2/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYQNYSKWLZTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=S)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152749 |
Source
|
Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thiophene)-2-thiobarbituric acid | |
CAS RN |
120244-32-8 |
Source
|
Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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